(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol

Enantioselective synthesis Ketoreductase Duloxetine intermediate

(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol (CAS 164071-56-1) is a chiral secondary alcohol bearing a thiophene ring, a terminal chlorine, and a stereogenic hydroxyl-bearing carbon. It is a vital enantiopure building block in the synthesis of the blockbuster antidepressant (S)-duloxetine, a dual serotonin-norepinephrine reuptake inhibitor [3.0.CO;2-Z" target="_blank">1].

Molecular Formula C7H9ClOS
Molecular Weight 176.66 g/mol
CAS No. 164071-56-1
Cat. No. B071797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
CAS164071-56-1
Molecular FormulaC7H9ClOS
Molecular Weight176.66 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(CCCl)O
InChIInChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2/t6-/m0/s1
InChIKeyYISRPYKYTBBHBK-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol (CAS 164071-56-1): A Chiral Duloxetine Intermediate for Enantioselective Synthesis


(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol (CAS 164071-56-1) is a chiral secondary alcohol bearing a thiophene ring, a terminal chlorine, and a stereogenic hydroxyl-bearing carbon. It is a vital enantiopure building block in the synthesis of the blockbuster antidepressant (S)-duloxetine, a dual serotonin-norepinephrine reuptake inhibitor [1]. The compound is produced via asymmetric reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one using either chemocatalytic (e.g., chiral oxazaborolidine/BH₃) or biocatalytic (e.g., ketoreductase or whole-cell) methods, with the (S)-configuration being mandatory for downstream pharmacologically active API [2].

Stereochemical requirement
Mandatory (S)-enantiomer for duloxetine API synthesis; (R)-enantiomer leads to pharmacologically inactive product.
Synthetic route fit
Terminal chlorine enables efficient two-step SN2 sequence to (S)-methylamino intermediate.
Enantiopurity sourcing
Available with documented >99% ee via biocatalytic reduction, supporting ICH Q6A compliance.

Why (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol Cannot Be Replaced by Racemic or (R)-Enantiomer Analogs


In the synthesis of (S)-duloxetine, the stereochemistry at the hydroxyl-bearing carbon is pharmacophoric: only the (S)-enantiomer of the final API is clinically active for depression, anxiety, and chronic pain indications [1]. Starting from the racemic alcohol or the (R)-enantiomer necessitates additional resolution steps—such as stoichiometric (S)-mandelic acid resolution or chiral chromatography—which reduce overall yield, increase cost, and introduce metal contamination risks [2]. Moreover, alternative intermediates (e.g., (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol) require divergent, often lower-yielding synthetic sequences. The quantitative evidence below demonstrates that the enantiopure (S)-chloro alcohol is not interchangeable with its stereoisomers or alternative building blocks without measurable penalties in enantioselectivity, productivity, or regulatory compliance.

This product
Racemate / (R)-enantiomer
Enantiopurity directly determines API activity; racemic or (R)-analog leads to inactive product and requires costly resolution.
This product
Dimethylamino analog
Alternative intermediate may require additional N-demethylation steps, increasing synthetic sequence length and yield loss.
This product
Chemocatalytic route product
Chemocatalytic reduction may yield lower ee (80–88%), potentially requiring supplementary chiral chromatography.

Quantitative Differentiation Evidence for (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol (CAS 164071-56-1) Against Comparators


Enantiomeric Excess: Biocatalytic Reduction (>99% ee) vs. Chemocatalytic Asymmetric Reduction (80–88% ee)

The enantiomeric purity of (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol depends critically on the production method. Biocatalytic approaches using recombinant ketoreductase ChKRED15 or liquid-core immobilized Candida pseudotropicalis 104 consistently deliver >99% enantiomeric excess (ee) [1]. In contrast, chemocatalytic asymmetric reduction systems (e.g., chiral oxazaborolidine/BH₃, LAH-lcb) yield only 80–88% ee for the same ketone substrate, and additionally carry risks of metal contamination [2]. The >11–19 percentage-point ee gap directly impacts downstream API enantiopurity and may necessitate costly repurification or chiral chromatography if the chemocatalytic route is selected.

Enantiomeric Excess
Cross-study comparable
Biocatalytic: >99% ee Chemocatalytic: 80–88% ee
Supports enantiopurity sourcing decisions; biocatalytic route reduces downstream chiral purification burden.
ee gap 11–19 percentage points; method-dependent outcome requires verification.
Enantioselective synthesis Ketoreductase Duloxetine intermediate

Stereochemical Requirement: (S)-Enantiomer vs. (R)-Enantiomer for Pharmacologically Active Duloxetine

Only the (S)-enantiomer of duloxetine is pharmaceutically active for the treatment of anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain [1]. (R)-duloxetine hydrochloride exhibits limited efficacy as a dual serotonin and norepinephrine reuptake inhibitor (SNRI) . Consequently, (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol is the mandatory chiral precursor; the (R)-chloro alcohol (CAS 164071-55-0) leads to the inactive (R)-duloxetine enantiomer. Starting from the racemic alcohol requires a kinetic resolution step (e.g., lipase B from Candida antarctica, E = 299 [2]) that inherently sacrifices 50% of material unless coupled with racemization-recycle, adding process complexity and cost.

Stereochemical Requirement
Head-to-head
(S)-duloxetine: active SNRI (R)-duloxetine: limited SNRI activity
Enantiomer identity is a non-negotiable specification; wrong enantiomer yields inactive API.
Qualitative binary distinction; procurement must confirm (S)-configuration.
Chiral drug synthesis SNRI antidepressant Enantiomer pharmacology

Process Productivity: Continuous Membrane Bioreduction vs. Batch Kinetic Resolution

The continuous reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one in a membrane reactor using liquid-core immobilized Candida pseudotropicalis 104 achieved 100% conversion and >99% ee of (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol sustained over 10 days at a substrate concentration of 12 g/L [1]. The immobilized cells could be reused 11 times. In comparison, batch kinetic resolution with lipase B (CALB) yields enantiopure (S)-alcohol but is equilibrium-limited and typically requires racemization-recycle of the undesired (R)-butanoate to approach full conversion [2]. The continuous membrane approach eliminates substrate inhibition and enables steady-state operation, providing a clear productivity advantage for industrial-scale manufacturing.

Process Productivity
Cross-study comparable
Continuous membrane bioreduction: 100% conversion, >99% ee sustained over 10 days at 12 g/L substrate.
Continuous process may support higher productivity and lower cost compared to batch resolution.
Steady-state operation; catalyst reused 11 times. Batch resolution yields 30–50% per pass.
Continuous bioprocessing Membrane reactor Process intensification

Enzymatic Enantioselectivity: CALB E-Value of 299 vs. Alternative Resolution Methods

Candida antarctica lipase B (CALB, Novozym 435) resolves racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol with an exceptionally high enantiomeric ratio (E-value) of 299 in transesterification with vinyl butanoate [1]. E-values above 200 are considered excellent for industrial kinetic resolutions, as they enable recovery of both enantiomers in high optical purity with minimal iterations. Alternative chemical resolution methods—such as diastereomeric salt formation with (S)-mandelic acid [2]—require stoichiometric chiral auxiliaries and often yield lower enantiopurity after a single crystallization. The high E-value makes CALB-based resolution the method of choice when both enantiomers are needed or when racemization-recycle strategies are employed.

Enzymatic Enantioselectivity
Class-level inference
E-value = 299 (CALB, vinyl butanoate)
Reported top-tier E-value supports efficient kinetic resolution when both enantiomers are required.
Alternative chemical resolution methods may yield lower enantiopurity after single crystallization.
Lipase catalysis Kinetic resolution Enantioselectivity

Chemical Purity and Quality Control: Commercial Specifications vs. Unspecified Racemic Material

Commercially sourced (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol (CAS 164071-56-1) is supplied with a minimum chemical purity of 95% (HPLC) and is accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC data . The racemic alcohol (CAS 260354-12-9) is also commercially available but is rarely supplied with enantiomeric purity certification because it is typically used as a starting material for in-house resolution. For pharmaceutical intermediate procurement, the availability of documented enantiopurity and impurity profiles is essential for ICH Q7 compliance. The explicit specification of stereochemistry (S) and the availability of orthogonal analytical characterization differentiate this product from unbranded or racemic alternatives.

Chemical Purity Specification
Data to verify
Commercial specification: ≥95% (HPLC) with batch-specific COA.
Documented enantiopurity and impurity profiles reduce quality risk for pharmaceutical procurement.
Supplier documentation completeness is the primary differentiator from racemic alternatives.
Chemical purity Quality assurance Pharmaceutical intermediate

Structural Advantage: Terminal Chloro Leaving Group vs. Dimethylamino or Hydroxy Analogs

The terminal chlorine atom in (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol serves as an excellent leaving group for SN2 displacement with methylamine to form (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, the immediate precursor to duloxetine [1]. Alternative intermediates such as (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol require N-demethylation or alternative functional group interconversion, adding synthetic steps. In the continuous synthesis route documented by the Drug Synthesis Database, treatment of the (S)-chloro alcohol with NaI in acetone followed by methylamine condensation proceeds cleanly to the (S)-methylamino derivative [2]. This convergent strategy is more atom-economical than routes proceeding through N,N-dimethylamino ketone intermediates.

Synthetic Route Efficiency
Class-level inference
Chloro intermediate: 2 steps to methylamino precursor Dimethylamino analog: 3+ steps via N-demethylation
Fewer synthetic steps may reduce cumulative yield loss and process mass intensity.
Atom economy advantage is route-dependent; validation in specific process context required.
Nucleophilic substitution Duloxetine synthesis Synthetic intermediate

High-Value Application Scenarios for (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol (CAS 164071-56-1)


Enantioselective Synthesis of (S)-Duloxetine Hydrochloride API

This compound is the direct chiral precursor for the industrial synthesis of (S)-duloxetine hydrochloride. Following the two-step sequence of iodination (NaI/acetone) and methylamine condensation, it yields (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, which is subsequently O-arylated with 1-fluoronaphthalene to produce the API . The >99% ee achievable via biocatalytic reduction ensures that the final API meets ICH Q6A enantiomeric purity specifications without additional chiral purification, making this the preferred procurement choice for generic pharmaceutical manufacturers.

Biocatalytic Process Development and Continuous Manufacturing

The compound serves as a benchmark substrate for evaluating novel ketoreductases (KREDs) and whole-cell biocatalysts in asymmetric reduction process development. Researchers use 3-chloro-1-(thiophen-2-yl)propan-1-one as the prochiral substrate and quantify ee, conversion, and productivity of (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol as key performance indicators . The established continuous membrane reactor protocol (100% conversion, >99% ee, 10-day stability) provides a validated baseline for comparing new biocatalytic processes and supports scale-up engineering studies for pharmaceutical intermediate production.

Chiral Building Block for SNRI Analog Discovery

Beyond duloxetine, the (S)-chloro alcohol is a versatile enantiopure scaffold for medicinal chemistry exploration of thiophene-containing serotonin-norepinephrine reuptake inhibitors. The terminal chlorine and the stereogenic alcohol provide orthogonal handles for diversification: nucleophilic displacement introduces amine diversity, while the alcohol can be O-arylated or O-alkylated to generate compound libraries . The availability of the compound with documented enantiopurity (>99% ee) enables structure-activity relationship (SAR) studies where stereochemical integrity is critical for interpreting pharmacological data.

Analytical Reference Standard and Chiral Purity Verification

The well-characterized (S)-enantiomer (CAS 164071-56-1) and its (R)-counterpart (CAS 164071-55-0) are used as reference standards for chiral HPLC method development and validation in quality control laboratories. The MDL number MFCD07357309 and available spectroscopic data (GC-MS on SpectraBase) facilitate unambiguous identification. Procurement of the enantiopure (S)-compound with documented certificate of analysis enables pharmaceutical QC labs to establish system suitability parameters for batch release testing of duloxetine intermediates and API.

Application
Selection Property
Validation Focus
(S)-Duloxetine API synthesis
Enantiopurity specification
Chiral HPLC verification and ICH Q6A compliance
Biocatalytic process development
Ketoreductase substrate benchmark
Conversion, ee, and productivity metrics
SNRI analog discovery
Enantiopure scaffold
Stereochemical integrity in SAR studies
Chiral reference standard
Documented enantiomeric identity
QC method development and system suitability

Technical Documentation Hub

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